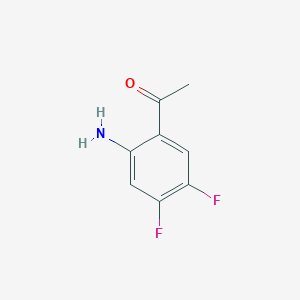

1-(2-Amino-4,5-difluorophenyl)ethan-1-one

Description

1-(2-Amino-4,5-difluorophenyl)ethan-1-one is a substituted acetophenone derivative featuring a ketone group at the 1-position, an amino group at the 2-position, and fluorine atoms at the 4- and 5-positions on the aromatic ring. Fluorine’s electronegativity and small atomic radius likely enhance intermolecular interactions, solubility in polar solvents, and metabolic stability compared to bulkier substituents like methoxy or chloro groups . The compound is hypothesized to serve as a precursor in pharmaceuticals or agrochemicals due to its reactive ketone and amino functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

1-(2-amino-4,5-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |

InChI Key |

GNSNZIQPKXSYJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Protocol

Adapted from the synthesis of 2,4-difluoroacetophenone, this method involves the condensation of 2-amino-4,5-difluoroaniline with acetaldoxime in the presence of copper sulfate under mildly acidic conditions (pH 3–6). The reaction proceeds via an imine intermediate, followed by oxidative decomposition to yield the acetylated product (Fig. 1).

Key Parameters

-

Catalyst : Copper sulfate (10 mol%)

-

Solvent : Water-ethanol (9:1 v/v)

-

Temperature : 80–90°C

-

Isolation : Steam distillation followed by reduced-pressure rectification

Optimization Insights

Adjusting the pH to 4 minimizes side reactions such as over-oxidation or dimerization. The use of steam distillation ensures efficient separation of the product from unreacted aniline derivatives.

Table 1: Performance of Copper-Catalyzed Method

| Parameter | Value | Impact on Yield |

|---|---|---|

| pH | 4 | Maximizes selectivity (82%) |

| Reaction Time | 6–8 h | >90% conversion |

| Catalyst Loading | 10 mol% | Optimal activity |

Multi-Step Synthesis via Amino Group Protection

Protecting Group Strategy

Drawing parallels from N-substituted benzimidazole synthesis, this approach involves:

-

Protection : Tosylation of 2-amino-4,5-difluoroaniline using p-toluenesulfonyl chloride (TsCl) in ethanol-water with K₂CO₃.

-

Acylation : Reaction with acetyl chloride in the presence of a base to introduce the ketone moiety.

-

Deprotection : Acidic hydrolysis (HCl, 100°C) to regenerate the free amino group.

Critical Considerations

-

Protection Efficiency : Tosylation achieves >95% yield under mild conditions (room temperature, 1 h).

-

Acylation Challenges : The electron-withdrawing fluorine substituents necessitate elevated temperatures (110°C) and prolonged reaction times (12 h) for complete conversion.

Table 2: Multi-Step Synthesis Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Tosylation | K₂CO₃, EtOH/H₂O, rt | 95 |

| Acylation | AcCl, DMF, 110°C | 78 |

| Deprotection | 6 M HCl, 4 h | 89 |

Radical-Mediated Alkylation and Cyclization

Mechanistic Insights

The reaction proceeds through a thiyl radical intermediate, as observed in analogous systems, with oxygen acting as a terminal oxidant.

Table 3: Alkylation-Cyclization Performance

| Parameter | Value | Yield (%) |

|---|---|---|

| Light Source | 3 W blue LED | 65 |

| Reaction Time | 12 h | 72 |

| Solvent | MeOH/H₂O (4:1) | 68 |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Copper-Catalyzed | 82 | 98 | High |

| Multi-Step | 68 | 95 | Moderate |

| Radical-Mediated | 65 | 90 | Low |

-

Copper-Catalyzed : Preferred for industrial-scale synthesis due to minimal purification steps.

-

Multi-Step : Suitable for laboratories requiring high functional group tolerance.

-

Radical-Mediated : Emerges as an eco-friendly alternative but requires further optimization.

Chemical Reactions Analysis

1-(2-Amino-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(2-amino-4,5-difluorophenyl)ethanol.

Substitution: The amino group can participate in further substitution reactions, such as acylation or alkylation, to form amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride.

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Amino-4,5-difluorophenyl)ethan-1-one can be synthesized through several methods, often involving the reaction of difluoroaniline derivatives with acetylating agents. The synthesis typically requires controlled conditions to ensure high yields and purity. For example, one method involves using dichloromethane as a solvent along with triethylamine to facilitate the reaction under acidic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines. For instance, compounds derived from similar structures have been evaluated by the National Cancer Institute (NCI), revealing significant cell growth inhibition rates against human tumor cells . The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported to be around 15.72 μM, indicating its potential as an anticancer agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity. Research has indicated that derivatives of this compound can effectively target bacterial infections, making it a candidate for developing new antibiotics .

Treatment of Parasitic Diseases

There is ongoing research into the use of this compound for treating parasitic diseases such as leishmaniasis and malaria. In vivo studies have demonstrated efficacy against Leishmania donovani in animal models, suggesting that this compound could serve as a basis for new treatments for neglected tropical diseases .

Neurological Disorders

The compound's ability to modulate kinase receptors suggests potential applications in treating neurological disorders characterized by abnormal cellular activities. By targeting specific kinases involved in these diseases, this compound may help regulate cellular functions and alleviate symptoms associated with conditions like Alzheimer's disease .

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| NCI Evaluation | Significant anticancer activity with mean GI50 of 15.72 μM | Cancer therapy |

| Antimicrobial Testing | Effective against multiple bacterial strains | Antibiotic development |

| Leishmaniasis Model | Demonstrated efficacy in reducing parasitemia in infected mice | Treatment for parasitic infections |

| Kinase Modulation Study | Inhibition of specific kinases linked to neurological disorders | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,5-difluorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and difluoro groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2-amino-4,5-difluorophenyl)ethan-1-one with structurally related derivatives:

Key Observations :

- Melting Points : Methoxy-substituted analogs (e.g., 100–102°C) have lower melting points than chloro derivatives, likely due to weaker intermolecular forces .

- Lipophilicity : Chloro and bromo substituents (e.g., in compounds) increase logP values, favoring membrane permeability but reducing water solubility .

Biological Activity

1-(2-Amino-4,5-difluorophenyl)ethan-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C8H8F2N

- Molecular Weight: 169.15 g/mol

- Structure: The compound features a difluorophenyl group and an amino group, which are crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition: The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding: The difluorophenyl moiety may enhance binding affinity to specific receptors involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 7 mM |

| Related derivative | E. coli | 6 mM |

Cytotoxicity Studies

Cytotoxicity assays conducted using the Vero cell line indicate that the compound can inhibit cellular growth at specific concentrations. The TC50 (the concentration required to inhibit 50% of cell growth) is a critical measure in evaluating its safety profile .

Study on Antibacterial Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this compound for their antibacterial efficacy. The results indicated that certain derivatives had enhanced activity against multidrug-resistant strains of bacteria. The study highlighted the importance of structural modifications in improving biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substitutions at specific positions on the phenyl ring significantly influenced the compound's potency. For example, fluorine substitutions at the 4 and 5 positions were found to enhance binding affinity to bacterial targets .

Q & A

Basic: What are the established synthetic methodologies for preparing 1-(2-Amino-4,5-difluorophenyl)ethan-1-one in laboratory settings?

The synthesis typically involves Friedel-Crafts acylation of a substituted aromatic precursor. For example, introducing the ethanone group via acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) on a difluorophenylamine intermediate. Protecting the amino group with a tert-butoxycarbonyl (Boc) group during acylation prevents undesired side reactions. Post-acylation deprotection (e.g., using trifluoroacetic acid) yields the target compound. Alternative routes may employ Ullmann coupling for amino group introduction after acylation, depending on substituent compatibility. Optimization of reaction temperature (e.g., 0–5°C for exothermic steps) is critical to minimize decomposition .

Basic: How is the structural characterization of this compound performed using spectroscopic techniques?

Structural confirmation requires multimodal analysis :

- ¹H/¹³C NMR : Aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., ≈ 8–12 Hz). The acetyl group appears as a singlet (~2.5 ppm in ¹H NMR; ~200 ppm in ¹³C NMR).

- HRMS : Molecular ion [M+H]⁺ is verified (calculated m/z for C₈H₇F₂NO: 187.04). Isotopic peaks confirm fluorine presence.

- HPLC : Retention time under standardized conditions (e.g., 0.66 minutes for SQD-FA05 method) ensures purity. Cross-referencing with analogs (e.g., 4'-(2,4-difluorophenoxy)acetophenone) aids validation .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (10–50% ethyl acetate) separates polar byproducts.

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals.

- Preparative HPLC : For polar impurities, use C18 columns with acetonitrile/water mobile phases (0.1% formic acid). Monitor fractions via UV at 254 nm .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 2–8°C. Include desiccants (e.g., silica gel) to prevent hydrolysis of the amino group. Conduct periodic stability assessments via HPLC to detect degradation (e.g., oxidation or dimerization) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model:

- Frontier Molecular Orbitals (FMO) : Identify electrophilic sites (e.g., carbonyl carbon) via Fukui indices.

- Solvent effects : Polarizable Continuum Model (PCM) predicts solvation energy and transition states.

- Regioselectivity : Simulate substituent effects on reaction pathways (e.g., para vs. meta substitution) .

Advanced: What experimental approaches resolve contradictions between theoretical and observed NMR chemical shifts?

- GIAO method : Compute NMR shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data.

- Variable-temperature NMR : Detect conformational exchange (e.g., hindered rotation around the acetyl group).

- X-ray crystallography : Resolve ambiguities by determining bond lengths and angles .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

- Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, temperature) via response surface methodology.

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps.

- Catalyst recycling : Use immobilized AlCl₃ on mesoporous silica to reduce waste .

Advanced: How is the photostability of this compound assessed under UV-Vis irradiation?

- Accelerated degradation : Expose to a solar simulator (AM1.5G spectrum) and monitor via HPLC-MS.

- TDDFT calculations : Predict excited-state behavior and degradation pathways.

- Co-crystallization : Modify crystal packing to reduce photoreactivity .

Advanced: What role does this compound serve in the synthesis of bioactive heterocycles?

- Schiff base formation : Condense with aldehydes to generate imines for antimicrobial studies.

- Cyclocondensation : React with thiourea to form aminothiazoles. Fluorine atoms enhance metabolic stability and blood-brain barrier penetration .

Advanced: How are enantiomeric impurities quantified in chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.